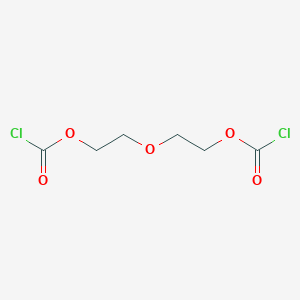![molecular formula C42H22N2O6 B086032 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 117-03-3](/img/structure/B86032.png)
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ-4N, is a bioreductive prodrug that has been extensively studied for its potential use in cancer treatment. The compound is activated under hypoxic conditions, which are commonly found in solid tumors, leading to the release of toxic metabolites that selectively target cancer cells.
Mechanism Of Action
AQ-4N is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. Under these conditions, the compound is reduced to AQ-4, which can undergo further reduction to produce toxic metabolites such as hydroxylamine and nitrosoaniline. These metabolites selectively target cancer cells, leading to cell death.
Biochemical And Physiological Effects
AQ-4N has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. Additionally, AQ-4N has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Advantages And Limitations For Lab Experiments
AQ-4N has a number of advantages and limitations for lab experiments. One advantage is that the compound can selectively target cancer cells, making it a promising candidate for cancer treatment. Additionally, AQ-4N has been shown to be effective against a wide range of cancer types. However, one limitation is that the compound requires hypoxic conditions for activation, which may not be present in all tumors.
Future Directions
There are a number of future directions for research on AQ-4N. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of AQ-4N in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the molecular mechanisms underlying the selective activation of AQ-4N in hypoxic tumor cells, which could lead to the development of more effective cancer treatments.
Synthesis Methods
AQ-4N can be synthesized through a multi-step process involving the reaction of anthracene with various reagents to produce the desired product. The most commonly used method involves the reaction of 9,10-anthracenedione with 1,5-diaminoanthraquinone in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
AQ-4N has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that AQ-4N is selectively activated in hypoxic tumor cells, leading to the production of toxic metabolites that induce cell death. The compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer.
properties
CAS RN |
117-03-3 |
|---|---|
Product Name |
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- |
Molecular Formula |
C42H22N2O6 |
Molecular Weight |
650.6 g/mol |
IUPAC Name |
1,5-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-25(37)13-5-17-29(33)43-31-19-7-15-27-35(31)41(49)28-16-8-20-32(36(28)42(27)50)44-30-18-6-14-26-34(30)40(48)24-12-4-2-10-22(24)38(26)46/h1-20,43-44H |
InChI Key |
DGJRQADQCOOLLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O |
Other CAS RN |
117-03-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



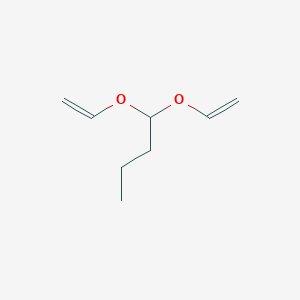
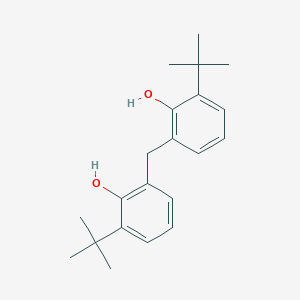
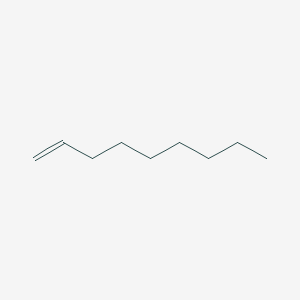
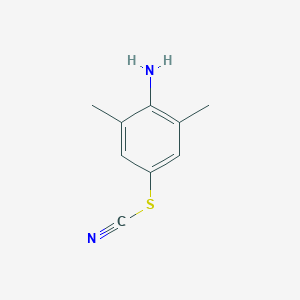
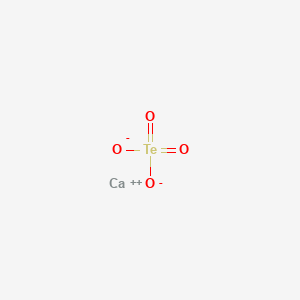
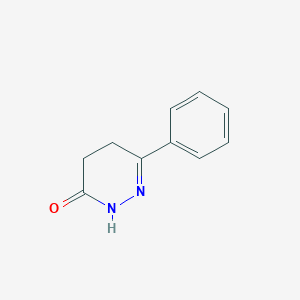
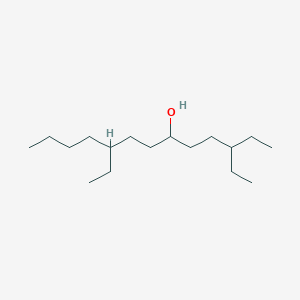
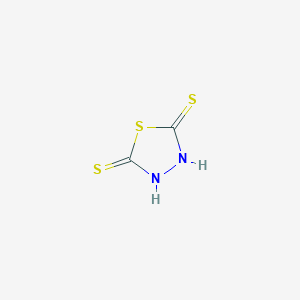
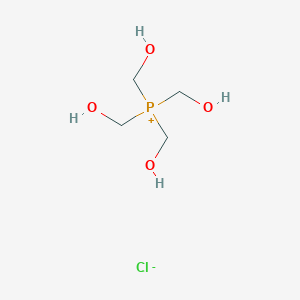
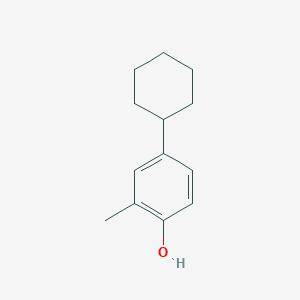
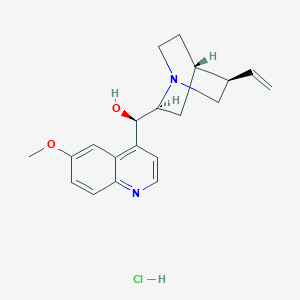
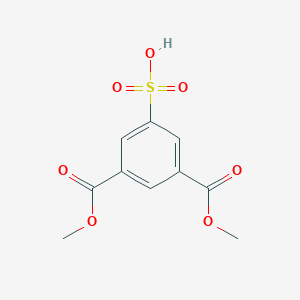
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
